- Flash vacuum thermolysis of terpenic compounds in the pinane series, Synthetic Communications, 1995, 25(9), 1313-18

Cas no 138-86-3 (Limonene)

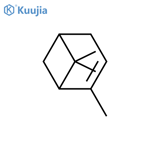

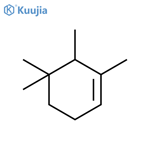

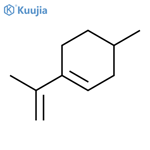

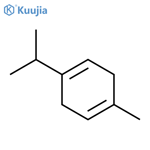

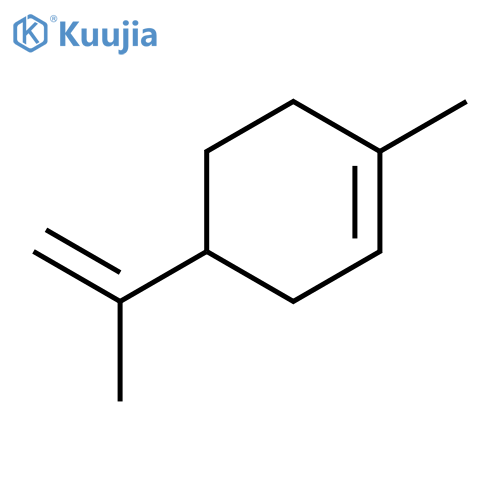

Limonene structure

Limonene 化学的及び物理的性質

名前と識別子

-

- dipentene

- Limonene

- Cinene

- 1-Methyl-4-(1-methylethenyl)cyclohexene

- Cyclohexene, 1-methyl-4-(1-methylethenyl)-

- (+/-)-Limonene

- (±)-p-Mentha-1,8-diene

- Ciene

- Cinen

- Depanol

- Dipanol

- dycom

- Eulimen

- Nesol

- p-menth-1,8-diene

- p-mentha-1,8-diene

- Unitene

- 4-(1-Methylethenyl)-1-methyl-cyclohexene

- 4-Isopropenyl-1-methyl-1-cyclohexene

- Cajeputene

- Cyclil decene

- Terpodiene

- C06078

- DL-Limonene

- (+)-S-Carvone

- (-)-Limonene

- (S)-(-)-p-mentha-1,8-diene

- Kautschin

- (4S)-limonene

- (+-)-(RS)-limonene

- 4alphaH-p-mentha-1,8-diene

- (4R)-4-isopropenyl-1-methylcyclohexene

- (+)-(4R)-Limonene

- 4-isopropenyl-1-methylcyclohexene

- (R)-4-isopropenyl-1-methyl-1-cyclohexene

- (R)-(+)-limonene

- D-Limonen

- (S)-1-methyl-4-(1-methylethenyl)cyclohexene

- (-)-(S)-Limonene

- L-Limonen

- (R)-p-mentha-1,8-diene

- (+)-Limonene

- 4betaH-p-mentha-1,8-diene

- (R)-(+)-p-mentha-1,8-diene

- (4R)-limonene

- d-limonene

- d-(+)-Limonene

- (4S)-1-methyl-4-isopropenylcyclohex-1-ene

- (-)-(4S)-Limonene

- (4R)-1-methyl-4-isopropenylcyclohex-1-ene

- (4S)-4-isopropenyl-1-methylcyclohexene

- (R)-1-methyl-4-(1-methylethenyl)cyclohexene

- (+)-4-isopropenyl-1-methylcyclohexene

- (S)-p-mentha-1,8-diene

- (+)-(R)-Limonene

- 1,8-p-menthadiene

- L-limonene

-

- MDL: MFCD00062992

- インチ: 1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,10H,1,5-7H2,2-3H3

- InChIKey: XMGQYMWWDOXHJM-UHFFFAOYSA-N

- ほほえんだ: C=C(C1CC=C(C)CC1)C

計算された属性

- せいみつぶんしりょう: 136.12500

- どういたいしつりょう: 136.125201

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 0

じっけんとくせい

- 色と性状: Oil

- 密度みつど: 0.86 g/mL at 20 °C(lit.)

- ゆうかいてん: -96°C(lit.)

- ふってん: 178°C

- フラッシュポイント: 華氏温度:109.4°f

摂氏度:43°c - 屈折率: n20/D 1.473(lit.)

- すいようせい: <1 g/100mL

- あんていせい: Stable. Flammable. Incompatible with strong oxidizing agents.

- PSA: 0.00000

- LogP: 3.30890

- ようかいせい: 水に溶けず、エタノールとエーテルに混和溶解することができる。[13]

- マーカー: 5493

- じょうきあつ: 1 mmHg ( 20 °C)

- 濃度: 2000 μg/mL in methanol

Limonene セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Warning

- 危害声明: H226,H315,H317,H410

- 警告文: P273,P280,P501

- 危険物輸送番号:UN 2052 3/PG 3

- WGKドイツ:2

- 危険カテゴリコード: 10-38-43-50/53

- セキュリティの説明: S24-S37-S60-S61

- 福カードFコード:8-10-23

- RTECS番号:OS8100000

-

危険物標識:

- 爆発限界値(explosive limit):0.7-6.1%, 150°F

- TSCA:Yes

- リスク用語:R10; R38; R43; R50/53

- 包装カテゴリ:III

- 危険レベル:3

- 包装グループ:III

- 包装等級:III

- 危険レベル:3

- セキュリティ用語:3

- ちょぞうじょうけん:Pure form -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Limonene 税関データ

- 税関コード:2942000000

- 税関データ:

中国税関番号:

2942000000

Limonene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017504-100ml |

Limonene |

138-86-3 | 95% | 100ml |

¥107 | 2024-05-25 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L0046-25ml |

Limonene |

138-86-3 | 95.0%(GC) | 25ml |

¥185.0 | 2022-06-10 | |

| BAI LING WEI Technology Co., Ltd. | 046838-1g |

(+/-)-Limonene |

138-86-3 | 95% | 1g |

¥ 220 | 2022-04-25 | |

| MedChemExpress | HY-N0544-10mg |

Limonene |

138-86-3 | ≥95.0% | 10mg |

¥530 | 2023-08-31 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W524905-SAMPLE-K |

Limonene |

138-86-3 | mixture of isomers | 587.6 | 2021-05-17 | ||

| Fluorochem | 046838-100ml |

Limonene |

138-86-3 | 95% | 100ml |

£30.00 | 2022-03-01 | |

| TRC | L461753-1g |

(±)-Limonene |

138-86-3 | 1g |

$ 64.00 | 2023-09-07 | ||

| TRC | L461753-5g |

(±)-Limonene |

138-86-3 | 5g |

$ 86.00 | 2023-09-07 | ||

| DC Chemicals | DCN-011-20 mg |

Cinene |

138-86-3 | >98%, Standard References Grade | 20mg |

$280.0 | 2022-02-28 | |

| MedChemExpress | HY-N0544-100mg |

Limonene |

138-86-3 | ≥95.0% | 100mg |

¥1300 | 2024-07-12 |

Limonene 合成方法

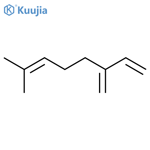

ごうせいかいろ 1

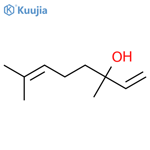

ごうせいかいろ 2

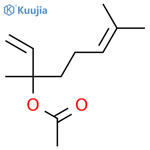

ごうせいかいろ 3

はんのうじょうけん

1.1C:161337-67-3, 0.5 h, 110°C, 60 mmHg

リファレンス

- Transition metal triflate catalyzed conversion of alcohols, ethers and esters to olefins, RSC Advances, 2018, 8(27), 15111-15118

ごうせいかいろ 4

ごうせいかいろ 5

はんのうじょうけん

1.1R:Isopentadiene, C:192572-52-4, C:Ni acetylacetonate, S:PhMe, 1 h, rt; -10 - -5°C

1.2R:Al(i-Bu)3, 30 min, -10 - -5°C; 30 min, -10°C

1.31 h, -10 - 10°C; 8 h, 36-42°C

1.4R:HCl, S:H2O, 15-20°C

1.2R:Al(i-Bu)3, 30 min, -10 - -5°C; 30 min, -10°C

1.31 h, -10 - 10°C; 8 h, 36-42°C

1.4R:HCl, S:H2O, 15-20°C

リファレンス

- Pyrylium salts with long alkyl substituents. 11. Pyridines with long alkyl substituents as ligands in oligomerization of isoprene, Revue Roumaine de Chimie, 2006, 51(7-8), 735-741

Limonene Raw materials

Limonene Preparation Products

- b-Ocimene (>90%) (13877-91-3)

- α-terpinene (99-86-5)

- γ-Terpinene (99-85-4)

- Cyclohexene, 1,2,3,3-tetramethyl- (3949-35-7)

- Alloocimene (673-84-7)

- Cyclohexene,4-methyl-1-(1-methylethyl)- (500-00-5)

- (E,Z)-2,6-dimethylocta-2,4,6-triene (7216-56-0)

- Cyclohexene, 4-methyl-1-(1-methylethenyl)- (586-67-4)

- Cyclohexene, 1,5,5,6-tetramethyl- (3757-05-9)

- Limonene (138-86-3)

- b-Myrcene (>90%) (123-35-3)

Limonene 関連文献

-

David H. Grayson Nat. Prod. Rep. 2000 17 385

-

Lumír O. Hanu?,Susanna Tchilibon,Datta E. Ponde,Aviva Breuer,Ester Fride,Raphael Mechoulam Org. Biomol. Chem. 2005 3 1116

-

3. Structure and synthesis of a new ketone from Cedrus species; some new constituents of C. atlantica ManetDavid R. Adams,Surendra P. Bhatnagar,Richard C. Cookson J. Chem. Soc. Perkin Trans. 1 1975 1502

-

4. Rearrangements of pinane derivatives. Part V. The influence on rearrangements of a neutral nucleophile associated with the carbonium ionHarvey Indyk,David Whittaker J. Chem. Soc. Perkin Trans. 2 1974 313

-

Chiara Dionigi,Tamara Posati,Valentina Benfenati,Anna Sagnella,Assunta Pistone,Simone Bonetti,Giampiero Ruani,Franco Dinelli,Giuseppina Padeletti,Roberto Zamboni,Michele Muccini J. Mater. Chem. B 2014 2 1424

-

6. Ring opening of (–)-pin-2(10)-ene with iodineD. H. R. Barton,I. A. Blair,P. D. Magnus J. Chem. Soc. Perkin Trans. 1 1972 614

-

Lucie S. Nogueira,Patrícia Neves,Ana C. Gomes,Pedro Lavrador,Luís Cunha-Silva,Anabela A. Valente,Isabel S. Gon?alves,Martyn Pillinger RSC Adv. 2018 8 16294

-

8. Simple syntheses of the atlantones, the ocimenones, the tagetones, and filifolone from isopreneDavid R. Adams,Surendra P. Bhatnagar,Richard C. Cookson,Robert M. Tuddenham J. Chem. Soc. Perkin Trans. 1 1975 1741

-

Charles Halfmann,Liping Gu,Ruanbao Zhou Green Chem. 2014 16 3175

-

10. Synthesis of (±)-camphorJohn C. Fairlie,Gordon L. Hodgson,Thomas Money J. Chem. Soc. Perkin Trans. 1 1973 2109

関連分類

- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Menthane monoterpenoids

- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Monoterpenoids Menthane monoterpenoids

- Natural Products and Extracts Plant Extracts Plant based Spiranthera odoratissima

- Natural Products and Extracts Plant Extracts Plant based Rhanterium epapposum

- Natural Products and Extracts Plant Extracts Plant based Poliomintha incana

- Natural Products and Extracts Plant Extracts Plant based Osbornia octodonta

- Natural Products and Extracts Plant Extracts Plant based Minthostachys andina

- Natural Products and Extracts Plant Extracts Plant based Laser trilobum

- Natural Products and Extracts Plant Extracts Plant based Ferulago trachycarpa

- Natural Products and Extracts Plant Extracts Plant based Ferulago thirkeana

- Natural Products and Extracts Plant Extracts Plant based Erucaria microcarpa

- Natural Products and Extracts Plant Extracts Plant based Echinophora trichophylla

- Natural Products and Extracts Plant Extracts Plant based Echinophora orientalis

- Natural Products and Extracts Plant Extracts Plant based Echinophora chrysantha

- Natural Products and Extracts Plant Extracts Plant based Ducrosia anethifolia

- Natural Products and Extracts Plant Extracts Plant based Diplolophium africanum

- Natural Products and Extracts Plant Extracts Plant based Anisosciadium orientale

- Natural Products and Extracts Flavors and Fragrances Essential Oils

- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Reference Substances

- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances

- Solvents and Organic Chemicals Organic Compounds Organic Halides

- Solvents and Organic Chemicals Organic Compounds Acids/Esters

- Solvents and Organic Chemicals Organic Compounds Hydrocarbons

- Natural Products and Extracts Flavors and Fragrances

- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients

138-86-3 (Limonene) 関連製品

- 7705-14-8(dipentene)

- 5989-54-8((-)-Limonene)

- 8008-57-9(Orange Oil)

- 8016-38-4(FEMA 2771)

- 1805245-74-2(5-(Chloromethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-carboxaldehyde)

- 1249952-04-2(3-bromo-2-(pyrrolidin-3-yloxy)pyridine)

- 1334136-63-8(5-Bromo-2-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amine)

- 1248317-53-4((3-Aminopiperidin-1-yl)(cyclopentyl)methanone)

- 1097638-46-4(N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide)

- 1340517-09-0(3-(3-bromophenyl)methylpyrrolidine-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:138-86-3)Limonene

清らかである:99%/99%

はかる:100mg/500mg

価格 ($):163/489

Suzhou Senfeida Chemical Co., Ltd

(CAS:138-86-3)DL-Limonene

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ